![molecular formula C9H14N4O B1473134 5-(4-Aminopiperidin-1-yl)pyridazin-3-ol CAS No. 1934688-83-1](/img/structure/B1473134.png)
5-(4-Aminopiperidin-1-yl)pyridazin-3-ol
Overview
Description
5-(4-Aminopiperidin-1-yl)pyridazin-3-ol, commonly known as APP, is a heterocyclic organic compound. It contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms .
Molecular Structure Analysis
The molecular formula of 5-(4-Aminopiperidin-1-yl)pyridazin-3-ol is C9H14N4O, and its molecular weight is 194.23 g/mol. It contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms .Scientific Research Applications
Pharmacological Research
Pyridazine and pyridazinone derivatives, which include compounds like “5-(4-Aminopiperidin-1-yl)pyridazin-3-ol”, have shown a wide range of pharmacological activities. These activities include antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, and antifeedant properties .
Cardiac Therapeutics
Specific pyridazinone derivatives have been developed as potent positive inotropic agents for the treatment of congestive heart failure (CHF), indicating potential applications in cardiac therapeutics .
Cancer Research
The structural motif of pyridazinone is found in dual inhibitors of EGFR/HER2 kinase, which are important targets in cancer therapy. This suggests that “5-(4-Aminopiperidin-1-yl)pyridazin-3-ol” could be explored for its anticancer properties .
Neurological Disorders
Given the antidepressant activity of some pyridazine derivatives, there’s potential for research into neurological disorders and the development of new treatments for conditions like depression .
Anti-inflammatory Applications
The antiplatelet and antiulcer activities of these compounds suggest they could be investigated for anti-inflammatory applications, particularly in diseases where inflammation plays a key role .
Agricultural Chemistry
Herbicidal and antifeedant activities point towards applications in agricultural chemistry, where such compounds could be used to develop new pesticides or growth regulators .
Enzyme Inhibition
Some pyridazinone derivatives are known to inhibit calcium ion influx, which is crucial for platelet aggregation. This indicates possible research applications in studying enzyme inhibition mechanisms .
Kinase Inhibition Research
The structure of “5-(4-Aminopiperidin-1-yl)pyridazin-3-ol” is similar to compounds that have been used as ATP-competitive inhibitors for kinases like PKB, suggesting potential use in kinase inhibition research .
Biologically Active Pyridazines and Pyridazinone Derivatives: A Review Pyrrolotriazine dual EGFR/HER2 kinase inhibitors Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-amines Pyridazinone: an important element of pharmacophore
properties
IUPAC Name |
4-(4-aminopiperidin-1-yl)-1H-pyridazin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O/c10-7-1-3-13(4-2-7)8-5-9(14)12-11-6-8/h5-7H,1-4,10H2,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYNAXKDERNFCMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2=CC(=O)NN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Aminopiperidin-1-yl)pyridazin-3-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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